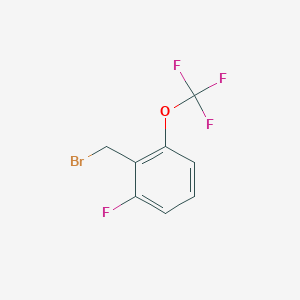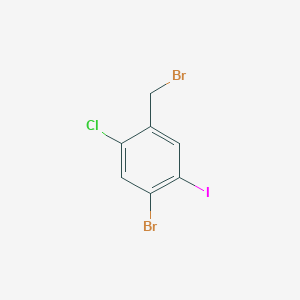
4-Bromo-2-chloro-5-iodobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-5-iodobenzonitrile is an organic compound with the molecular formula C7H2BrClIN. It is a halogenated benzonitrile derivative, characterized by the presence of bromine, chlorine, and iodine atoms on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-iodobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of benzonitrile derivatives under controlled conditions. For instance, a stepwise halogenation process can be employed where each halogen is introduced sequentially using specific reagents and catalysts. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and temperatures are carefully controlled to ensure selective halogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The process parameters, such as temperature, pressure, and reagent concentrations, are optimized to maximize yield and purity. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-chloro-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the nitrile group or halogen atoms are involved.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with a boronic acid .
Applications De Recherche Scientifique
4-Bromo-2-chloro-5-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique halogenated structure.
Industry: Used in the manufacture of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-5-iodobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The nitrile group can also engage in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-chlorobenzonitrile
- 4-Iodo-2-chlorobenzonitrile
- 4-Bromo-5-iodobenzonitrile
Uniqueness
4-Bromo-2-chloro-5-iodobenzonitrile is unique due to the presence of three different halogen atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical properties, such as increased reactivity and the ability to form multiple types of non-covalent interactions. These properties make it a valuable compound in various synthetic and research applications.
Propriétés
IUPAC Name |
4-bromo-2-chloro-5-iodobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClIN/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRJVWPEFOHCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClIN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














